Product packaging for 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one(Cat. No.:CAS No. 120589-86-8)

4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one

Numéro de catalogue: B053375
Numéro CAS: 120589-86-8
Poids moléculaire: 190.2 g/mol
Clé InChI: ZCJDYYGRHCAYGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one is a sophisticated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a unique dihydroquinoxalinone core fused with an acetyl moiety, making it a versatile precursor for the synthesis of a wide array of biologically active molecules. Its primary research value lies in its role as a key intermediate for constructing diverse quinoxaline and pyrazine derivatives, which are privileged structures in the development of kinase inhibitors, antimicrobial agents, and anticancer compounds. Researchers utilize this scaffold to explore structure-activity relationships (SAR) due to its ability to undergo facile functionalization at multiple sites, enabling the fine-tuning of physicochemical properties and target binding affinity. The mechanism of action for its derived compounds often involves targeted protein inhibition, particularly within ATP-binding pockets of various kinases, or intercalation with DNA in antimicrobial contexts. This high-purity compound is intended for use in lead optimization, library synthesis, and biochemical assay development to advance the study of novel therapeutic interventions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B053375 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 120589-86-8

Propriétés

IUPAC Name

4-acetyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7(13)12-6-10(14)11-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJDYYGRHCAYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377877
Record name 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120589-86-8
Record name 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of an appropriate 1,2-diamine with a diketone. One common method is the reaction of o-phenylenediamine with acetylacetone under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline-2,3-dione, while reduction could produce 3,4-dihydroquinoxaline derivatives.

Applications De Recherche Scientifique

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Key Observations :

The 4-(quinazolin-4-yl) derivatives require multistep syntheses involving Suzuki coupling or scaffold hopping, which may limit scalability despite high potency .

Biological Activity: Anticonvulsant vs. Antitumor Activity: The 4-acetyl derivative targets AMPA receptors, while 4-(quinazolin-4-yl) analogs (e.g., 2a, 13c–e) inhibit tubulin polymerization, showing nanomolar GI50 values comparable to clinical candidates like combretastatin A-4 (CA-4) . Solubility: The 4-acetyl group may reduce aqueous solubility compared to carboxylic acid derivatives (e.g., C14 in ), which exhibit enhanced solubility and binding affinity (-ΔGest = -15.65 kcal/mol) .

Structure-Activity Relationships (SAR) :

  • C4 Substitution : Acyl groups (acetyl, thiophene/furan-carbonyl) favor receptor binding via hydrophobic interactions, whereas quinazolin-4-yl groups enhance antitumor activity by mimicking colchicine’s binding to tubulin .
  • C7 Modification : Methoxy or carboxylic acid groups at C7 improve solubility and target engagement in soluble guanylate cyclase (sGC) activators .

Physicochemical and Pharmacokinetic Comparisons
Property 4-Acetyl Derivative 4-(Quinazolin-4-yl) (2a) Dicarboxylic Derivative (C14)
LogP ~1.1 (predicted) 3.2 (experimental) 2.8 (experimental)
Aqueous Solubility Low Moderate High
Binding Affinity AMPA IC50: ~10 µM Tubulin GI50: 4.6 nM sGC ΔGest: -15.65 kcal/mol
Metabolic Stability Moderate High High

Notes:

  • Dicarboxylic derivatives (e.g., C14) exhibit superior solubility and stability (70% population in docking studies) due to ionic interactions with hydrophilic residues in sGC .

Activité Biologique

Overview

4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. Its structure, characterized by a quinoxaline moiety, positions it as a potential candidate for various therapeutic applications, including antimicrobial and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C_9H_8N_2O
  • Molecular Weight : 164.17 g/mol
  • CAS Number : 120589-73-0

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Bacillus subtilis0.3 µg/mL

The compound's mechanism of action in bacterial inhibition is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast cancer)10.5
A549 (Lung cancer)12.3
HeLa (Cervical cancer)15.0

The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase, mediated through the activation of caspase pathways .

3. Antiviral Activity

Studies have suggested that derivatives of quinoxaline compounds, including this compound, exhibit antiviral properties against several viruses.

VirusEC50 (µM)
Herpes Simplex Virus25
Cytomegalovirus<0.05

The antiviral mechanism is thought to involve inhibition of viral replication by targeting viral polymerases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various kinases and enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways involving Bcl-2 family proteins and caspases.
  • Membrane Disruption : In microbial cells, it disrupts membrane integrity leading to cell lysis.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with notable morphological changes consistent with apoptosis.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against a panel of pathogenic bacteria. The findings highlighted its superior activity compared to standard antibiotics, suggesting its potential as a lead compound for antibiotic development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one, and what reaction conditions are critical?

  • Methodological Answer: The compound can be synthesized via acetylation of 3,4-dihydroquinoxalin-2(1H)-one precursors. For example, potassium salts of the parent structure (e.g., potassium 3-methyl-2-oxo-2,3-dihydro-1H-quinoxalin-4-ide) are reacted with acetylating agents under reflux conditions. Solvents like THF or chloroform and catalysts such as copper with low loading (e.g., 2 mol%) are employed to improve yield . Reaction optimization often involves temperature control (e.g., 110°C for 24 hours) and inert atmospheres to prevent oxidation .

Q. How is structural characterization of this compound performed?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical. For instance, the acetyl group typically appears as a singlet at δ ~2.3 ppm in ¹H NMR, while the quinoxalinone backbone shows aromatic proton signals between δ 6.5–7.5 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight, and X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .

Q. What preliminary biological screening approaches are used for this compound?

  • Methodological Answer: In vitro assays against microbial targets (e.g., Mycobacterium tuberculosis) are common. The compound is dissolved in DMSO and tested in serial dilutions to determine minimum inhibitory concentrations (MICs). Positive controls like isoniazid and negative controls (solvent-only) are included to validate results. Cytotoxicity assays on mammalian cell lines (e.g., HEK293) ensure selectivity .

Advanced Research Questions

Q. How can researchers optimize the enantioselective synthesis of this compound derivatives?

  • Methodological Answer: Chiral catalysts (e.g., Cu(I)/BOX complexes) enable asymmetric acetylation. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature, and catalyst loading (1–5 mol%) are systematically varied. Enantiomeric excess (ee) is quantified via chiral HPLC or circular dichroism. Computational modeling (DFT) helps predict transition states to refine catalyst design .

Q. What strategies resolve discrepancies in reported biological activities of derivatives?

  • Methodological Answer: Contradictions may arise from impurities, stereochemical variations, or assay conditions. Purification via preparative HPLC or recrystallization ensures compound integrity. Comparative studies using isogenic microbial strains or standardized protocols (e.g., CLSI guidelines) minimize variability. Meta-analyses of structure-activity relationships (SARs) identify critical substituents (e.g., acetyl vs. nitro groups) .

Q. How do reaction intermediates influence the stability and yield of this compound?

  • Methodological Answer: Key intermediates like 3,4-dihydroquinoxalin-2(1H)-one potassium salts are hygroscopic and require anhydrous conditions. Stability studies (TGA/DSC) assess thermal decomposition risks. In situ FTIR monitors intermediate formation during synthesis. Quenching with aqueous workups or column chromatography isolates reactive species before degradation .

Methodological Considerations

Q. What analytical techniques validate synthetic pathways for derivatives?

  • Methodological Answer: LC-MS tracks reaction progress in real-time. Isotopic labeling (e.g., ¹³C-acetyl groups) confirms reaction mechanisms via isotopic shifts in NMR. X-ray photoelectron spectroscopy (XPS) analyzes surface composition in heterogeneous catalysis .

Q. How can computational tools aid in designing novel derivatives?

  • Methodological Answer: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction energetics. Molecular docking screens derivatives against target proteins (e.g., M. tuberculosis enoyl-ACP reductase). Machine learning models trained on existing SAR data prioritize synthetic targets .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer: The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation). Use fume hoods, nitrile gloves, and safety goggles. Storage in airtight containers under nitrogen prevents degradation. Spill management requires neutralization with activated carbon and disposal via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4-Acetyl-3,4-dihydroquinoxalin-2(1H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.